tetramethyloxetan-3-one

Catalog No.
S6890487
CAS No.
6755-48-2
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tetramethyloxetan-3-one

CAS Number

6755-48-2

Product Name

tetramethyloxetan-3-one

IUPAC Name

2,2,4,4-tetramethyloxetan-3-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-6(2)5(8)7(3,4)9-6/h1-4H3

InChI Key

ICAWCCAAVMFWRH-UHFFFAOYSA-N

SMILES

CC1(C(=O)C(O1)(C)C)C

Canonical SMILES

CC1(C(=O)C(O1)(C)C)C

Tetramethyloxetan-3-one is a cyclic organic compound characterized by a four-membered ring structure that includes a ketone functional group. Its molecular formula is C7H12OC_7H_{12}O, and it features a unique arrangement of methyl groups attached to the oxetanone ring. This compound is of interest in various fields of chemistry, particularly in organic synthesis and materials science due to its distinctive structural properties.

Typical for cyclic ketones:

  • Nucleophilic Addition Reactions: The carbonyl carbon in the ketone can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Ring Opening Reactions: Under certain conditions, the oxetane ring can be opened to yield linear or branched products, which can be further functionalized.
  • Condensation Reactions: It may also engage in condensation reactions with other carbonyl compounds, potentially leading to larger cyclic or acyclic structures.

These reactions are influenced by factors such as temperature, pressure, and the presence of catalysts

Tetramethyloxetan-3-one can be synthesized through various methods: